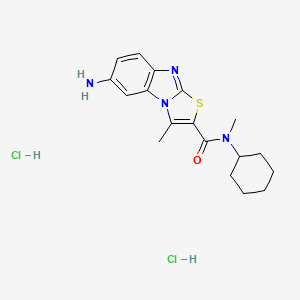

Desmethyl-YM-298198 hydrochloride

Description

Properties

IUPAC Name |

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJVUVCSUWZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662765 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748758-45-4 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Core Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Desmethyl-YM-298198 hydrochloride, chemically known as 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride, is a synthetic compound that has garnered interest for its potential as a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of YM-298198, it belongs to a class of compounds that are crucial tools for investigating the physiological and pathological roles of mGluR1. These receptors are implicated in a variety of neurological and psychiatric disorders, making their antagonists valuable candidates for therapeutic development. This guide aims to provide researchers with a detailed understanding of the compound's properties and a framework for its synthesis and potential applications.

Physicochemical Properties and Quantitative Data

The available data for Desmethyl-YM-298198 and its hydrochloride salt are summarized in the tables below. It is important to note that some publicly available data for "Desmethyl-YM-298198" may refer to the free base, and specific assay conditions for biological data are not always provided.

Table 1: Physicochemical Properties of Desmethyl-YM-298198 Hydrochloride

| Property | Value |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS |

| Molecular Weight | 364.9 g/mol |

| Appearance | Solid |

| Purity | >99% |

| Solubility | Soluble in DMSO to 50 mM |

Table 2: Biological Activity

| Parameter | Value | Compound Form |

| IC₅₀ | 16 nM | Desmethyl-YM-298198 (form not specified) |

| Target | mGluR1 Antagonist | Not specified |

Proposed Synthesis

While a specific, published experimental protocol for the synthesis of Desmethyl-YM-298198 hydrochloride is not available, a plausible synthetic route can be devised based on the well-established synthesis of the thiazolo[3,2-a]benzimidazole core. The following protocol is a representative example and may require optimization.

General Synthetic Scheme

The synthesis of the thiazolo[3,2-a]benzimidazole core typically involves the reaction of a substituted 2-mercaptobenzimidazole (B194830) with an α-haloketone, followed by cyclization. The carboxamide side chain can be introduced before or after the core formation. A potential retrosynthetic analysis suggests two key precursors: a substituted 2-mercaptobenzimidazole and a functionalized acetoacetate (B1235776) derivative.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-nitro-1,2-phenylenediamine This starting material can be synthesized from o-phenylenediamine (B120857) through nitration, a standard aromatic substitution reaction.

Step 2: Synthesis of 5-nitro-1H-benzo[d]imidazole-2(3H)-thione 4-nitro-1,2-phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form the 2-mercaptobenzimidazole derivative.

Step 3: Synthesis of Ethyl 2-(5-nitro-1H-benzo[d]imidazol-2-ylthio)-3-oxobutanoate The 2-mercaptobenzimidazole from Step 2 is alkylated with ethyl 2-chloroacetoacetate. This reaction typically proceeds in a polar aprotic solvent like DMF with a non-nucleophilic base such as potassium carbonate.

Step 4: Synthesis of Ethyl 6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate The intermediate from Step 3 undergoes an intramolecular cyclization, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, to form the thiazolo[3,2-a]benzimidazole ring system.

Step 5: Synthesis of 6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid The ethyl ester from Step 4 is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water.

Step 6: Synthesis of N-cyclohexyl-6-nitro-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide The carboxylic acid from Step 5 is coupled with cyclohexylamine. This amide bond formation can be achieved using a variety of coupling reagents, such as HATU or EDC/HOBt, in a suitable solvent like DMF.

Step 7: Synthesis of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide (Desmethyl-YM-298198) The nitro group of the compound from Step 6 is reduced to an amine. This reduction is commonly performed using reagents like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation with palladium on carbon.

Step 8: Formation of Desmethyl-YM-298198 hydrochloride The free base from Step 7 is dissolved in a suitable solvent (e.g., methanol (B129727) or diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt typically precipitates and can be collected by filtration.

Signaling Pathway and Experimental Workflow

Desmethyl-YM-298198 hydrochloride is an antagonist of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that is central to many neuronal processes.

mGluR1 Signaling Pathway

Caption: The mGluR1 signaling cascade initiated by glutamate and inhibited by Desmethyl-YM-298198.

Experimental Workflow for Characterizing Antagonist Activity

A typical workflow to characterize the antagonist activity of a compound like Desmethyl-YM-298198 hydrochloride at the mGluR1 receptor would involve a series of in vitro assays.

Caption: A generalized workflow for the in vitro characterization of an mGluR1 antagonist.

Conclusion

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism Summary

Desmethyl-YM-298198 hydrochloride is a high-affinity, selective, and noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1).[1] As a negative allosteric modulator (NAM), it binds to a site on the mGluR1 receptor distinct from the glutamate binding site. This allosteric inhibition prevents the receptor from activating its downstream signaling cascade, even in the presence of its endogenous agonist, glutamate.[2][3] This blockade of the canonical Gq/G11 pathway effectively inhibits the production of key second messengers and subsequent intracellular calcium mobilization, thereby modulating neuronal excitability and synaptic transmission.[4][5][6]

In-Depth Mechanism of Action

Target Receptor: Metabotropic Glutamate Receptor 1 (mGluR1)

Desmethyl-YM-298198 hydrochloride's activity is centered on its interaction with mGluR1. This receptor is a member of the Group I metabotropic glutamate receptors, which are Class C G-protein-coupled receptors (GPCRs).[2][4] Found throughout the central nervous system, mGluR1 plays a crucial role in modulating synaptic plasticity, learning, memory, and pain perception.[3][6]

Under normal physiological conditions, the binding of the neurotransmitter glutamate to mGluR1 initiates a conformational change that activates the associated heterotrimeric G-protein, Gq/G11.[5] This activation leads to the canonical phospholipase C (PLC) signaling pathway:

-

PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

PKC Activation: The increase in intracellular Ca2+ along with DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous target proteins, altering their activity and leading to changes in neuronal excitability.

Allosteric Antagonism by Desmethyl-YM-298198

Desmethyl-YM-298198 hydrochloride functions as a noncompetitive antagonist , a class of ligands also known as negative allosteric modulators (NAMs).[1][2][3] Unlike competitive antagonists that vie with the endogenous ligand for the primary binding (orthosteric) site, Desmethyl-YM-298198 binds to a distinct, allosteric site located within the seven-transmembrane domain of the mGluR1 receptor.[3]

This binding event induces a conformational change in the receptor that prevents its activation, effectively uncoupling it from the G-protein. Consequently, the entire downstream signaling cascade is inhibited. This mechanism is responsible for the potent and selective blockade of mGluR1-mediated effects. The parent compound, YM-298198, has been shown to have no agonist or antagonist activity at other mGluR subtypes (mGluR2, 3, 4a, 6, or 7b) at concentrations up to 10 μM, underscoring the selectivity of this chemical class.[7]

Signaling Pathway Diagram

The following diagram illustrates the canonical mGluR1 signaling pathway and the inhibitory action of Desmethyl-YM-298198 hydrochloride.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198.

| Compound | Parameter | Value | Receptor/System | Reference |

| Desmethyl-YM-298198 | IC₅₀ | 16 nM | mGluR1 | [1] |

| YM-298198 | IC₅₀ | 16 nM | Glutamate-induced IP production in mGluR1-NIH3T3 cells | [7] |

| YM-298198 | Kᵢ | 19 nM | Rat mGluR1 membranes | [7] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of an antagonist to its receptor.

Experimental Protocols

The characterization of Desmethyl-YM-298198 and its parent compound relies on established in vitro pharmacological assays.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity of the compound for the mGluR1 receptor.

-

Objective: To measure the displacement of a known high-affinity radioligand from mGluR1 by the test compound (e.g., YM-298198).

-

Materials:

-

Membranes prepared from cells expressing recombinant mGluR1 (e.g., rat mGluR1-NIH3T3 cells).[7]

-

A radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198).

-

Test compound (Desmethyl-YM-298198) at various concentrations.

-

Assay buffer, filtration apparatus, and scintillation counter.

-

-

Methodology:

-

Incubate the mGluR1-expressing membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound to compete for binding.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analyze the data to determine the concentration of the test compound that displaces 50% of the specific radioligand binding (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Inositol Phosphate (B84403) (IP) Accumulation Assay (for Functional IC₅₀ Determination)

This functional assay measures the ability of the antagonist to block the agonist-induced downstream signaling of the mGluR1 receptor.

-

Objective: To quantify the inhibition of glutamate-induced inositol phosphate production by Desmethyl-YM-298198.

-

Materials:

-

Intact cells expressing mGluR1 (e.g., mGluR1-NIH3T3 cells).[7]

-

[³H]myo-inositol for metabolic labeling.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IP accumulation.

-

Glutamate (agonist).

-

Test compound (Desmethyl-YM-298198) at various concentrations.

-

Ion-exchange chromatography columns.

-

-

Methodology:

-

Culture the mGluR1-expressing cells and label them overnight with [³H]myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.

-

Pre-incubate the cells with LiCl and varying concentrations of Desmethyl-YM-298198.

-

Stimulate the cells with a fixed concentration of glutamate to activate mGluR1.

-

Terminate the reaction and lyse the cells.

-

Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantify the amount of [³H]-labeled inositol phosphates using scintillation counting.

-

Plot the inhibition of IP accumulation against the concentration of the antagonist to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Inositol Phosphate Accumulation Assay used to determine the functional potency of an mGluR1 antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype-selective noncompetitive modulators of metabotropic glutamate receptor subtype 1 (mGluR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

"Desmethyl-YM-298198 hydrochloride" as a selective mGluR1 antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1.[1][2] This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, including its mechanism of action, pharmacological data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows. This document is intended to support researchers, scientists, and drug development professionals in their exploration of mGluR1-targeted therapeutics.

1. Core Compound Properties

Desmethyl-YM-298198 hydrochloride is recognized for its high affinity and selectivity for mGluR1. It acts as a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.[3] This mode of action offers a nuanced approach to modulating mGluR1 activity. The compound has demonstrated analgesic effects in preclinical models, highlighting its therapeutic potential.[4]

2. Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198, for comparative purposes. The data underscores the high potency and selectivity of these compounds for the mGluR1 receptor.

| Compound | Parameter | Value | Species/System | Reference |

| Desmethyl-YM-298198 hydrochloride | IC50 | 16 nM | mGluR1-NIH3T3 cells | |

| YM-298198 | IC50 | 16 ± 5.8 nM | Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells | [3] |

| Kd | 32 ± 8.5 nM | [3H]YM-298198 binding to mGluR1-NIH3T3 cell membranes | [3] | |

| Ki | 19 nM | Rat mGluR1-NIH membranes | [4] | |

| Selectivity | No activity up to 10 µM | mGluR2, 3, 4a, 6, or 7b | [4] |

3. Signaling Pathways and Mechanism of Action

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Desmethyl-YM-298198 hydrochloride, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, thereby blocking this downstream signaling cascade.

Caption: mGluR1 Signaling Pathway and Inhibition by Desmethyl-YM-298198 hydrochloride.

4. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198.

4.1. Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Materials:

-

Membrane preparation from cells expressing mGluR1 (e.g., NIH3T3 cells or rat cerebellum)

-

[3H]YM-298198 (radioligand)

-

Desmethyl-YM-298198 hydrochloride (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled YM-298198)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Desmethyl-YM-298198 hydrochloride in assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]YM-298198, and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled YM-298198.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream second messenger of mGluR1 activation.

-

Materials:

-

Cells expressing mGluR1 (e.g., NIH3T3 cells)

-

[3H]myo-inositol

-

Cell culture medium

-

Assay medium containing LiCl (to inhibit inositol monophosphatase)

-

Glutamate (agonist)

-

Desmethyl-YM-298198 hydrochloride (test compound)

-

Dowex anion-exchange resin

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Seed mGluR1-expressing cells in multi-well plates and grow to confluency.

-

Label the cells by incubating them overnight with [3H]myo-inositol in the culture medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Wash the cells to remove excess unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of Desmethyl-YM-298198 hydrochloride in assay medium containing LiCl for a specified time.

-

Stimulate the cells with a fixed concentration of glutamate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and stop enzymatic activity.

-

Neutralize the cell lysates.

-

Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (Dowex resin).

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

-

5. Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a novel mGluR1 antagonist and the logical relationship of its non-competitive antagonism.

Caption: Experimental Workflow for Characterizing a Selective mGluR1 Antagonist.

Caption: Logical Relationship of Non-competitive Antagonism at the mGluR1 Receptor.

Desmethyl-YM-298198 hydrochloride is a valuable research tool for the specific inhibition of mGluR1. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise instrument for dissecting the complex roles of mGluR1 in the central nervous system and for exploring its potential as a therapeutic target for a variety of neurological and psychiatric disorders. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comparative Analysis of Desmethyl-YM-298198 and YM-298198: Structure, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures and functional activities of Desmethyl-YM-298198 hydrochloride and YM-298198, two closely related negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation into mGluR1 modulation.

Chemical Structure and Properties

The primary structural difference between YM-298198 and its desmethyl analog lies in the substitution on the carboxamide nitrogen. YM-298198 possesses an N-methyl group, which is absent in Desmethyl-YM-298198. This seemingly minor alteration in the chemical scaffold can have significant implications for the compound's physicochemical properties and its interaction with the mGluR1 binding pocket.

Below is a summary of the key chemical properties for both compounds.

| Property | Desmethyl-YM-298198 hydrochloride | YM-298198 hydrochloride |

| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[1] | 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[2][3] |

| Molecular Formula | C₁₇H₂₀N₄OS·HCl[1] | C₁₈H₂₂N₄OS·HCl[2] |

| Molecular Weight | 364.89 g/mol [1] | 378.92 g/mol [2][4] |

| CAS Number | 1177767-57-5[1][5] | 1216398-09-2[2] |

| Solubility | Soluble in DMSO to 50 mM[5] | Soluble in water to 100 mM, DMSO to 25 mg/mL[3] |

| Purity | ≥98% (HPLC)[1] | >99% |

Quantitative Pharmacological Data

Both Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive antagonists of mGluR1. They exert their effects by binding to an allosteric site on the receptor, distinct from the glutamate binding site, thereby inhibiting receptor activation.

The following table summarizes the available quantitative data for these compounds. Notably, while Desmethyl-YM-298198 is described as a high-affinity and selective mGluR1 antagonist, specific binding affinity data (Ki) is not as readily available in the public domain as it is for YM-298198.

| Parameter | Desmethyl-YM-298198 hydrochloride | YM-298198 hydrochloride |

| mGluR1 IC₅₀ (Inositol Phosphate (B84403) Production) | 16 nM[6][7] | 16 nM[8] |

| mGluR1 IC₅₀ (Synaptic Activation, Cerebellar Slices) | Not Available | 24 nM[9][10] |

| mGluR1 Binding Affinity (Ki) | Not Available | 19 nM[2][3][11] |

| Selectivity | Selective for mGluR1 | Inactive at mGluR2-7, ionotropic glutamate receptors, and glutamate transporters (IC₅₀ > 10 µM)[2] |

| In Vivo Activity | Analgesic effect in streptozotocin-induced hyperalgesic mice[6][7] | Orally active with analgesic and antinociceptive properties in vivo[4] |

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

YM-298198 and its desmethyl analog act as negative allosteric modulators of the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand glutamate, activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By binding to an allosteric site, these NAMs prevent the conformational change necessary for G-protein activation, thus inhibiting this downstream signaling.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound is through a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment to determine the Ki of a test compound like YM-298198.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound for mGluR1.

-

Membrane Preparation:

-

Cell pellets from a cell line stably expressing mGluR1 (e.g., HEK293 or CHO cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes (typically 50-120 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]YM-298198 or another high-affinity mGluR1 ligand) and varying concentrations of the unlabeled test compound (Desmethyl-YM-298198 or YM-298198).

-

The incubation is carried out in an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known mGluR1 antagonist.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (the inhibition constant for the test compound) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay (HTRF IP-One Protocol)

This functional assay measures the downstream signaling of mGluR1 activation.

-

Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing mGluR1 are cultured in appropriate media.

-

Cells are seeded into 384-well plates and allowed to adhere and grow.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are incubated with a stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of inositol monophosphate (IP1), allowing it to accumulate.

-

The test compound (Desmethyl-YM-298198 or YM-298198) is added at various concentrations, followed by a fixed concentration (typically EC₈₀) of an mGluR1 agonist like glutamate or quisqualate.

-

The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Following stimulation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 cryptate) are added.

-

The plate is incubated to allow for the competitive binding reaction between the labeled and unlabeled IP1 for the antibody.

-

The fluorescence is read at two wavelengths (665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

The ratio of the fluorescence signals (665/620) is calculated, which is inversely proportional to the amount of IP1 produced.

-

The data are plotted as the response versus the log concentration of the antagonist to determine the IC₅₀ value.

-

In Vivo Analgesia Model (Streptozotocin-Induced Hyperalgesia)

This protocol describes a common animal model to assess the analgesic effects of the compounds.

-

Induction of Diabetes and Hyperalgesia:

-

Diabetes is induced in mice by intraperitoneal injections of streptozotocin (B1681764) (STZ), a toxin that destroys pancreatic β-cells. A common regimen is multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

-

Blood glucose levels are monitored to confirm the diabetic state (typically >300 mg/dL).

-

The development of hyperalgesia (increased sensitivity to pain) is assessed over time, usually starting a few weeks after STZ injection.

-

-

Assessment of Analgesic Effect:

-

The test compound (Desmethyl-YM-298198 or YM-298198) is administered to the diabetic, hyperalgesic mice, often orally (p.o.) or intraperitoneally (i.p.).

-

Pain sensitivity is measured at different time points after drug administration using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

-

In the von Frey test, calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

In the Hargreaves test, a radiant heat source is applied to the hind paw, and the latency to paw withdrawal is measured.

-

-

Data Analysis:

-

The paw withdrawal thresholds or latencies are compared between vehicle-treated and drug-treated groups.

-

A significant increase in the withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.

-

Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

-

Conclusion

Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive allosteric modulators of mGluR1. The primary structural difference is the presence of an N-methyl group on the carboxamide of YM-298198. While both compounds exhibit similar in vitro potency in inhibiting glutamate-induced inositol phosphate production, a more detailed comparative analysis of their binding kinetics, in vivo efficacy, and pharmacokinetic profiles would be beneficial for a complete understanding of the structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these and other mGluR1 modulators, ultimately contributing to the development of novel therapeutics for neurological disorders.

References

- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. resources.revvity.com [resources.revvity.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 6. diacomp.org [diacomp.org]

- 7. A pathophysiological intersection between metabolic biomarkers and memory: a longitudinal study in the STZ-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

"Desmethyl-YM-298198 hydrochloride" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a chemical analogue of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative, it is utilized in neuroscience research to investigate the physiological and pathological roles of the mGluR1. This receptor is implicated in a variety of neurological and psychiatric disorders, making its antagonists valuable tools for drug discovery and development. This guide provides a comprehensive overview of the technical details of Desmethyl-YM-298198 hydrochloride, including its chemical properties, presumed biological activity based on its parent compound, and relevant experimental methodologies.

Chemical and Physical Properties

A summary of the key quantitative data for Desmethyl-YM-298198 hydrochloride is presented below for clear and easy reference.

| Property | Value | Reference |

| CAS Number | 1177767-57-5 | [1] |

| Molecular Weight | 364.9 Da | |

| Molecular Formula | C₁₇H₂₁ClN₄OS | |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO to 50 mM | [1] |

| Biochemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [1] |

Biological Activity and Mechanism of Action

Desmethyl-YM-298198 hydrochloride is characterized as a derivative of the selective mGluR1 antagonist, YM-298198.[1] While specific studies on the desmethyl variant are limited, its mechanism of action is inferred from its parent compound. YM-298198 is a high-affinity, non-competitive antagonist of mGluR1, also known as a negative allosteric modulator (NAM). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activation.

The parent compound, YM-298198, demonstrates high selectivity for mGluR1 with an IC₅₀ of 16 nM and shows no significant activity at other mGluR subtypes. It has been shown to have analgesic effects in animal models of pain.

Core Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade modulates a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression. As a negative allosteric modulator, Desmethyl-YM-298198 hydrochloride is expected to inhibit this pathway by preventing the conformational changes in mGluR1 required for G-protein coupling.

Caption: mGluR1 Signaling Pathway and Inhibition by Desmethyl-YM-298198 Hydrochloride.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Desmethyl-YM-298198 hydrochloride to the mGluR1 receptor.

-

Membrane Preparation:

-

Culture cells expressing recombinant mGluR1 (e.g., HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled mGluR1 ligand (e.g., [³H]R214127), and varying concentrations of Desmethyl-YM-298198 hydrochloride.

-

For non-specific binding determination, include a high concentration of a known mGluR1 antagonist in separate wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of Desmethyl-YM-298198 hydrochloride.

-

In Vivo Analgesic Effect Assessment (Streptozotocin-induced Hyperalgesia Model)

This protocol, adapted from studies with YM-298198, can be used to evaluate the in vivo efficacy of Desmethyl-YM-298198 hydrochloride.

-

Induction of Hyperalgesia:

-

Induce diabetes in mice by a single intraperitoneal injection of streptozotocin.

-

Monitor blood glucose levels to confirm the diabetic state.

-

Allow sufficient time (e.g., 2-4 weeks) for the development of hyperalgesia.

-

-

Drug Administration:

-

Prepare a solution of Desmethyl-YM-298198 hydrochloride in an appropriate vehicle.

-

Administer the compound to the hyperalgesic mice via a suitable route (e.g., oral gavage).

-

-

Nociceptive Testing (Hot Plate Test):

-

At various time points after drug administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

-

A significant increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.

-

Caption: General Experimental Workflows for Characterizing Desmethyl-YM-298198 Hydrochloride.

Conclusion

Desmethyl-YM-298198 hydrochloride is a valuable research tool for the study of mGluR1. Based on the well-characterized pharmacology of its parent compound, YM-298198, it is expected to act as a potent and selective negative allosteric modulator of mGluR1. The provided information on its chemical properties, presumed mechanism of action, and relevant experimental protocols serves as a comprehensive guide for researchers and scientists in the field of drug development and neuroscience. Further studies are warranted to fully elucidate the specific pharmacological profile of this desmethyl derivative.

References

Delving into Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Solubility and Applications

For Immediate Release

This technical guide provides an in-depth analysis of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective mGluR1 antagonist, YM-298198.[1] Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data on the compound's solubility in various solvents, outlines experimental protocols for solubility determination, and visualizes its role in signaling pathways and experimental workflows.

Core Compound Specifications

Desmethyl-YM-298198 hydrochloride is a key tool for investigating the physiological and pathological roles of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Understanding its solubility is paramount for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

| Solvent | Desmethyl-YM-298198 hydrochloride | YM-298198 hydrochloride |

| DMSO | Soluble up to 50 mM[1] | Not specified |

| Water | Data not available | Soluble up to 100 mM |

| Ethanol | Data not available | Not specified |

| Methanol | Data not available | Not specified |

Note: The lack of specific quantitative solubility data for Desmethyl-YM-298198 hydrochloride in aqueous solutions and alcohols highlights a data gap in the current literature.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Desmethyl-YM-298198 hydrochloride is not published, a general and widely accepted method, the "shake-flask method," can be employed. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of Desmethyl-YM-298198 hydrochloride in a given solvent at a specific temperature.

Materials:

-

Desmethyl-YM-298198 hydrochloride powder

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Calibrated analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Desmethyl-YM-298198 hydrochloride to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the samples at a high speed.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Molecular Landscape

To better understand the context in which Desmethyl-YM-298198 hydrochloride is utilized, the following diagrams illustrate its associated signaling pathway and a typical experimental workflow.

mGluR1 Signaling Pathway

Desmethyl-YM-298198 acts as an antagonist at the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade. The diagram below outlines the canonical Gq-coupled signaling pathway that is inhibited by Desmethyl-YM-298198.

Caption: Antagonism of the mGluR1 signaling cascade by Desmethyl-YM-298198 hydrochloride.

Experimental Workflow: Conditioned Place Preference (CPP)

A common application for mGluR1 antagonists like Desmethyl-YM-298198 is in behavioral neuroscience, particularly in studies of addiction and reward. The Conditioned Place Preference (CPP) paradigm is a standard assay to evaluate the rewarding or aversive properties of drugs and the effects of antagonists on these properties.

Caption: Workflow for a Conditioned Place Preference (CPP) experiment using an antagonist.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Purity and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this small molecule is a valuable tool for researchers investigating the role of mGluR1 in various physiological and pathological processes.[1][2] Given its high affinity for its target, with a reported IC50 of 16 nM, ensuring the purity and quality of this compound is paramount for obtaining reliable and reproducible experimental results. This technical guide provides an in-depth overview of the key quality control parameters for Desmethyl-YM-298198 hydrochloride, detailed experimental methodologies for its analysis, and a summary of its mechanism of action.

Quality Control Parameters

The quality of Desmethyl-YM-298198 hydrochloride is assessed through a series of analytical tests designed to confirm its identity, purity, and physical properties. The following table summarizes the key quality control specifications for this compound, based on information from various suppliers and general guidelines for pharmaceutical reference standards.[3][4][5][6][7]

| Parameter | Specification | Method |

| Identification | Conforms to the structure of 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥98% (typically >99%) | High-Performance Liquid Chromatography (HPLC) |

| Appearance | White to off-white or light yellow solid | Visual Inspection |

| Solubility | Soluble in DMSO (e.g., to 50 mM) | Visual Inspection |

| Residual Solvents | To be determined based on the synthetic process | Gas Chromatography (GC) |

| Water Content | To be determined | Karl Fischer Titration |

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of Desmethyl-YM-298198 hydrochloride's quality. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Desmethyl-YM-298198 hydrochloride by separating it from any impurities.[6]

Objective: To quantify the purity of Desmethyl-YM-298198 hydrochloride by separating it from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

-

Desmethyl-YM-298198 hydrochloride sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or trifluoroacetic acid (TFA)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or the mobile phase) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques used to confirm the chemical structure of Desmethyl-YM-298198 hydrochloride, which is a benzimidazole (B57391) derivative.[8][9][10][11]

Objective: To confirm the identity and structural integrity of the compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Materials:

-

Desmethyl-YM-298198 hydrochloride sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

Procedure:

-

Sample Preparation:

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Aromatic Protons: Signals corresponding to the protons on the benzimidazole ring system.

-

Cyclohexyl Protons: A series of signals for the protons of the cyclohexyl group.

-

Methyl Protons: A singlet for the methyl group protons.

-

Amine Protons: A broad signal for the amine protons.

-

NH Proton: A signal for the amide proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using standard parameters with proton decoupling.

-

Expected Signals: Signals corresponding to all unique carbon atoms in the molecule.

-

-

Data Analysis:

-

Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of Desmethyl-YM-298198 hydrochloride.

-

Mechanism of Action and Signaling Pathway

Desmethyl-YM-298198 hydrochloride functions as a noncompetitive antagonist of the mGluR1 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (an allosteric site) and, by doing so, prevents the receptor from being activated by glutamate.[2][12]

mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to a Gq/11 protein. This initiates a downstream signaling cascade that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][13][14][15][16]

The key steps in the mGluR1 signaling pathway are:

-

Glutamate Binding and Receptor Activation: In the absence of an antagonist, glutamate binds to the orthosteric site of mGluR1, causing a conformational change and activating the receptor.

-

G-Protein Activation: The activated mGluR1 receptor activates the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

-

Downstream Signaling: PKC can then phosphorylate various downstream targets, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating gene expression and cellular processes.

The action of Desmethyl-YM-298198 hydrochloride is to bind to an allosteric site on mGluR1, which prevents this entire cascade from being initiated by glutamate.

Visualizations

mGluR1 Signaling Pathway Antagonized by Desmethyl-YM-298198 hydrochloride

References

- 1. researchgate.net [researchgate.net]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. longdom.org [longdom.org]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. Analytical Reference Materials for Pharma QC [sigmaaldrich.com]

- 7. USP Reference Standards [usp.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Shelf Life of Desmethyl-YM-298198 Hydrochloride: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the storage and stability considerations for Desmethyl-YM-298198 hydrochloride (CAS 1177767-57-5). Due to the limited availability of in-depth public stability studies for this specific compound, this document consolidates vendor-supplied storage recommendations and outlines general best-practice protocols for stability assessment.

Desmethyl-YM-298198 hydrochloride is a derivative of the potent and selective non-competitive mGluR1 antagonist, YM-298198.[1] As with any high-purity research compound, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of Desmethyl-YM-298198 hydrochloride. The following table summarizes the recommended conditions for the solid compound and for solutions based on supplier data.

| Form | Condition | Temperature | Duration | Notes | Source |

| Solid | Short-term | +4°C | - | Shipped at ambient temperature. | |

| Solid | Long-term | +4°C | Up to 12 months | Store under desiccating conditions. | |

| Solid | Long-term | Room Temperature | - | Store under desiccating conditions. | [1] |

| Stock Solution (Inferred) | Long-term | -20°C | Up to 1 month | Sealed, away from moisture. Avoid freeze-thaw cycles. | [2] |

| Stock Solution (Inferred) | Long-term | -80°C | Up to 6 months | Sealed, away from moisture. Avoid freeze-thaw cycles. | [2] |

Note: Data for stock solutions is inferred from the parent compound, YM-298198 hydrochloride, and represents general best practice.

General Protocol for Stability Assessment

While specific stability data for Desmethyl-YM-298198 hydrochloride is not publicly available, a generalized protocol can be employed to determine its stability under various experimental conditions. The following methodology outlines a typical approach using High-Performance Liquid Chromatography (HPLC), a common technique for assessing purity.[1]

Objective: To determine the stability of Desmethyl-YM-298198 hydrochloride in a specified solvent at various temperatures over time.

Materials:

-

Desmethyl-YM-298198 hydrochloride (solid, >99% purity)

-

HPLC-grade solvent (e.g., DMSO, as the compound is soluble in DMSO up to 50 mM)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers/incubators

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of Desmethyl-YM-298198 hydrochloride.

-

Dissolve in the chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

-

Preparation of Stability Samples:

-

Aliquot the stock solution into multiple vials to avoid contamination and evaporation.

-

Prepare separate sets of samples for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

-

-

Time-Zero (T=0) Analysis:

-

Immediately analyze one of the freshly prepared samples via a validated HPLC method.

-

This initial analysis will serve as the baseline (100% purity) against which all subsequent samples will be compared. The primary peak's area should be recorded.

-

-

Incubation:

-

Place the prepared sample sets into their respective temperature-controlled environments.

-

-

Analysis at Subsequent Time Points:

-

At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one sample from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Analyze the sample using the same HPLC method as the T=0 analysis.

-

-

Data Analysis:

-

For each time point, calculate the percentage of the remaining Desmethyl-YM-298198 hydrochloride by comparing the area of the main peak to the area of the main peak at T=0.

-

Remaining Compound (%) = (Peak Area at T=x / Peak Area at T=0) * 100

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical flow of a typical chemical stability study.

Caption: Figure 1: General Workflow for Chemical Compound Stability Assessment.

This structured approach ensures that any degradation is quantitatively monitored, allowing researchers to confidently define the optimal storage and handling procedures for Desmethyl-YM-298198 hydrochloride in their specific experimental contexts.

References

Navigating the Neuropharmacological Frontier: A Technical Guide to Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and core pharmacological principles of Desmethyl-YM-298198 hydrochloride. Designed for the laboratory and drug development environment, this document synthesizes critical data to ensure safe and effective utilization of this potent mGluR1 antagonist.

Core Compound Identification and Properties

Desmethyl-YM-298198 hydrochloride is a derivative of the selective and non-competitive metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198.[1][2][3] It is a valuable tool for investigating the role of mGluR1 in various neurological processes and as a potential scaffold for the development of novel therapeutics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₄OS.HCl | [2] |

| Molecular Weight | 364.89 g/mol | [2] |

| CAS Number | 1177767-57-5 | |

| Purity | >98% (HPLC) | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO to 50 mM | [3] |

Safety Data Sheet Summary

The following information is derived from the Safety Data Sheet (SDS) for Desmethyl-YM-298198.[4] Adherence to these guidelines is paramount for ensuring laboratory safety.

Hazard Identification

While specific quantitative toxicological data is largely unavailable, the compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 2: Toxicological Data

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Source: TargetMol Safety Data Sheet[4] |

Handling and Storage Precautions

Proper handling and storage are critical to maintain the integrity of the compound and protect personnel.

Table 3: Handling and Storage Guidelines

| Guideline | Specification |

| Ventilation | Handle in a well-ventilated place.[4] |

| Personal Protective Equipment | Wear suitable protective clothing, including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[4] |

| Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[4] |

| Storage Conditions | Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store under desiccating conditions. Appropriate long-term storage is at +4°C. |

| Incompatible Materials | Store apart from foodstuff containers or incompatible materials.[4] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.[4]

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols and Handling

Due to the lack of publicly available, detailed experimental protocols for Desmethyl-YM-298198 hydrochloride, researchers should adapt established protocols for similar mGluR1 antagonists, always prioritizing safety and conducting thorough risk assessments.

Preparation of Stock Solutions

For in vitro studies, Desmethyl-YM-298198 hydrochloride can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 50 mM.[3]

Protocol for Preparing a 50 mM Stock Solution in DMSO:

-

Calculate the required mass: For 1 mL of a 50 mM stock solution, the required mass is:

-

Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 364.89 g/mol * (1000 mg / 1 g) = 18.24 mg

-

-

Weigh the compound: Accurately weigh 18.24 mg of Desmethyl-YM-298198 hydrochloride in a suitable microcentrifuge tube.

-

Add solvent: Add 1 mL of high-purity DMSO to the tube.

-

Dissolve: Vortex or sonicate the solution until the compound is completely dissolved.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

Desmethyl-YM-298198 hydrochloride acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a downstream signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

As a non-competitive antagonist, Desmethyl-YM-298198 hydrochloride binds to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby inhibiting the entire downstream signaling cascade.

Figure 1: Signaling pathway of mGluR1 and the inhibitory action of Desmethyl-YM-298198 hydrochloride.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the official Safety Data Sheet provided by the manufacturer. Always consult the most up-to-date SDS and your institution's safety guidelines before handling this or any other chemical.

References

Desmethyl-YM-298198 Hydrochloride: An In-Depth Technical Review of its Putative In Vitro Binding Affinity for mGluR1

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the available in vitro binding data for Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR1 antagonists.

While Desmethyl-YM-298198 hydrochloride is commercially available as a research chemical, a thorough review of published scientific literature reveals a lack of primary data specifically characterizing its in vitro binding affinity for the mGluR1 receptor. Chemical suppliers frequently cite an IC50 value of 16 nM; however, this value originates from studies on the parent compound, YM-298198. This guide will present the detailed binding characteristics of YM-298198 as a critical reference point and provide a generalized experimental protocol for assessing the binding affinity of such compounds.

Core Compound Profile: YM-298198

YM-2981998 is a high-affinity, selective, and non-competitive antagonist of mGluR1.[1] Its antagonistic properties have been well-characterized in several studies.

In Vitro Binding and Functional Data for YM-298198

The following table summarizes the key quantitative data for the parent compound, YM-298198, from which the binding properties of Desmethyl-YM-298198 hydrochloride are often inferred.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC_50 | 16 nM | mGluR1-expressing NIH3T3 cells | Glutamate-induced inositol (B14025) phosphate (B84403) production | |

| K_i | 19 nM | Rat mGluR1-NIH membranes | Radioligand binding assay |

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response to glutamate. The Ki value represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor.

Experimental Protocols

Detailed experimental protocols for determining the in vitro binding affinity of a compound like Desmethyl-YM-298198 hydrochloride for mGluR1 typically involve radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Competition Binding Assay

This assay determines the ability of an unlabeled compound (the "competitor," e.g., Desmethyl-YM-298198 hydrochloride) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

-

Cells stably expressing the mGluR1 receptor (e.g., NIH3T3 or HEK293 cells) are harvested.

-

The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Binding Incubation:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand for mGluR1 (e.g., [³H]R214127).

-

A range of concentrations of the unlabeled competitor compound (Desmethyl-YM-298198 hydrochloride) is added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Quantification:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a known mGluR1 ligand.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to inhibit the agonist-induced activation of the Gq signaling pathway, which is the primary pathway for mGluR1.

1. Cell Culture and Labeling:

-

Cells expressing mGluR1 are cultured in appropriate media.

-

The cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

2. Antagonist and Agonist Treatment:

-

The cells are pre-incubated with varying concentrations of the antagonist (Desmethyl-YM-298198 hydrochloride).

-

An mGluR1 agonist (e.g., glutamate or quisqualate) is then added to stimulate the receptor.

3. Extraction of Inositol Phosphates:

-

The reaction is stopped, and the cells are lysed.

-

The total inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

4. Quantification and Analysis:

-

The amount of [³H]inositol phosphates is quantified by scintillation counting.

-

The data are analyzed to determine the IC50 of the antagonist for the inhibition of agonist-induced IP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR1 signaling pathway and a typical experimental workflow for determining antagonist affinity.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Role in Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethyl-YM-298198 hydrochloride, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key modulator of glutamatergic signaling, this compound serves as a valuable research tool for investigating the physiological and pathological roles of mGluR1. This document details its mechanism of action, presents its pharmacological data in a comparative context with its parent compound, YM-298198, and provides comprehensive experimental protocols for its characterization. Furthermore, this guide illustrates the relevant signaling pathways and a typical experimental workflow using Graphviz diagrams, offering a practical resource for researchers in neuroscience and drug discovery.

Introduction to Desmethyl-YM-298198 Hydrochloride

Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a well-established, high-affinity, and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. The mGluR family, which is composed of eight subtypes, plays a crucial modulatory role in synaptic transmission and neuronal excitability.

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/G11 family of G-proteins. Upon activation by glutamate, these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a wide array of cellular processes.

Desmethyl-YM-298198, by acting as a non-competitive antagonist at an allosteric site on the mGluR1, provides a powerful tool to dissect the specific contributions of this receptor subtype to glutamatergic signaling in both health and disease. Its high affinity and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies.

Physicochemical Properties

| Property | Value |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄OS |

| Molecular Weight | 364.9 g/mol |

| CAS Number | 1177767-57-5 |

| Appearance | Solid |

| Purity | >99% |

| Solubility | Soluble in DMSO to 50 mM |

Pharmacological Data

The following tables summarize the quantitative data for Desmethyl-YM-298198 hydrochloride and its parent compound, YM-298198, for comparative analysis.

Table 3.1: In Vitro Potency and Affinity

| Compound | Assay | Species | Cell Line/Preparation | Parameter | Value (nM) | Reference(s) |